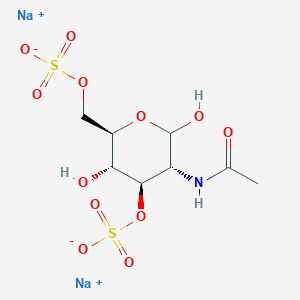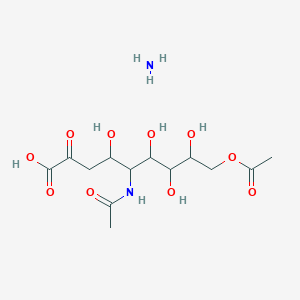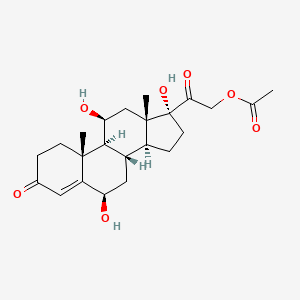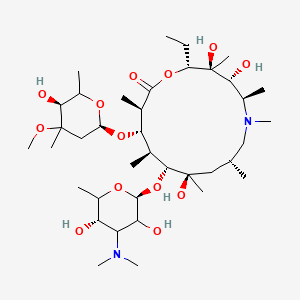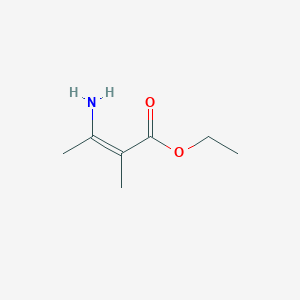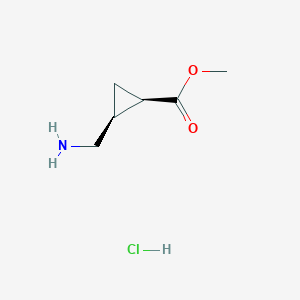
Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives, including variations similar to our compound of interest, often involves [2+1]-type cyclopropanation reactions. These reactions are essential for incorporating the cyclopropane moiety into broader molecules, exploiting the ring strain of cyclopropane for subsequent chemical transformations. Recent literature, such as Kamimura's review, highlights diverse methodologies for cyclopropanation, including carbenoid-induced ring closure and transition metal-catalyzed reactions, demonstrating the versatility of approaches to constructing cyclopropane-based molecules (Kamimura, 2014).
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxylic acid derivatives is characterized by the three-membered cyclopropane ring, which imparts significant ring strain and influences the chemical reactivity of these compounds. Structural analyses, typically involving NMR spectroscopy and X-ray crystallography, provide insights into the spatial arrangement of atoms within the molecule and its electronic environment, crucial for understanding its reactivity and interaction with other molecules. Studies like those by Failla et al. have reviewed the complexing properties and stereochemistry of cyclopropane derivatives, shedding light on their structural intricacies (Failla, Finocchiaro, & Consiglio, 2000).
Wissenschaftliche Forschungsanwendungen
Understanding Chemical Toxicants in Food
Research on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) highlights concerns over food safety due to their potential nephrotoxicity and testicular toxicity. These esters have been detected in various food categories and human breast milk, indicating their absorption and distribution in human organs and tissues. This area of study could provide insights into the mitigation strategies and health implications of related chemical compounds, including the one you're interested in (Gao et al., 2019).
Analytical Approaches for Esters Detection
The analytical methods for detecting MCPD esters and glycidyl esters in food and biological samples are crucial for understanding their occurrence and impact. These methods include both direct and indirect approaches for analyzing oils and lipid extracts from foods, offering insights into the chemistry and potential risks associated with these and similar compounds (Crews et al., 2013).
Biotechnological Production of Lactic Acid Derivatives
Lactic acid and its derivatives, produced via biotechnological routes from biomass, serve as feedstock for green chemistry, highlighting an environmentally friendly approach to chemical production. This research could inform the development and application of similar biotechnological processes for producing and utilizing esters in scientific research and industrial applications (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAQOHBCUYYNU-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132592-83-7 |
Source


|
| Record name | rac-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


